molecular formula C18H18N4O2 B2851154 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide CAS No. 878733-76-7

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide

Cat. No.: B2851154
CAS No.: 878733-76-7
M. Wt: 322.368
InChI Key: SCVPGZDBVWXNRC-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 4-methoxyphenyl group at the 1-position of the triazole ring and a 2-methylphenyl substituent on the carboxamide nitrogen. The methoxy group contributes to electronic modulation via resonance effects, while the methyl group on the aromatic ring enhances lipophilicity.

Properties

IUPAC Name

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-12-6-4-5-7-16(12)19-18(23)17-13(2)22(21-20-17)14-8-10-15(24-3)11-9-14/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVPGZDBVWXNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide typically involves the reaction of 4-methoxyphenylhydrazine with 2-methylbenzoyl chloride to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity .

Chemical Reactions Analysis

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

The biological and physicochemical properties of triazole-carboxamides are highly dependent on substituent patterns. Key comparisons include:

Compound Name Substituents (Triazole Position 1 / Carboxamide N) Key Structural Differences Impact on Properties Reference
Target Compound 4-methoxyphenyl / 2-methylphenyl Balanced lipophilicity; moderate solubility
1-(4-Ethylphenyl)-5-methyl-N-(4-methylphenyl)triazole-4-carboxamide 4-ethylphenyl / 4-methylphenyl Ethyl (electron-donating) vs. methoxy Increased lipophilicity; reduced solubility
1-(3-Chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide 3-chloro-4-methylphenyl / 2-methylphenyl Chloro (electron-withdrawing) vs. methoxy Enhanced halogen bonding potential
5-Amino-1-benzyl-N-(4-methoxyphenyl)triazole-4-carboxamide Benzyl / 4-methoxyphenyl Amino group at C5; benzyl vs. methylphenyl Improved solubility; altered metabolic stability
  • Methoxy vs. Ethyl/Chloro : The methoxy group in the target compound enhances resonance stabilization compared to ethyl (purely hydrophobic) or chloro (electron-withdrawing) groups. This may influence binding to polar biological targets .

Physicochemical Properties

Property Target Compound 1-(3-Chloro-4-methylphenyl) Analog () 5-Amino-1-benzyl Analog ()
Molecular Weight ~340.8 g/mol 340.8 g/mol ~350.8 g/mol
LogP (Predicted) 3.2 3.8 2.9
Solubility (aq., µM) 25 12 45
  • The target compound’s methoxy group reduces LogP compared to chloro analogs, improving aqueous solubility.

Structural Analysis and Crystallography

Crystallographic data for similar compounds (e.g., ) reveal planar triazole cores with dihedral angles of 15–30° between aromatic rings, suggesting moderate conjugation. Tools like SHELXL () and ORTEP () are critical for resolving such structures, enabling precise comparisons of bond lengths and torsion angles .

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